molecular formula C23H23FN4O2S B6505990 1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1396874-55-7

1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B6505990
CAS No.: 1396874-55-7
M. Wt: 438.5 g/mol
InChI Key: VPUCRNOFGUSNAE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 6-fluoro-1,3-benzothiazole core linked to an azetidine-3-carbonyl moiety, which is further connected to a piperazine ring and a phenyl-ethanone group. Its design integrates heterocyclic motifs (benzothiazole, azetidine, and piperazine) commonly exploited in medicinal chemistry for modulating receptor affinity and pharmacokinetic properties. The fluorine atom at position 6 of the benzothiazole ring likely enhances metabolic stability and lipophilicity, while the azetidine carbonyl group may contribute to conformational rigidity and hydrogen-bonding interactions with biological targets .

Key structural attributes include:

  • Benzothiazole: Known for its role in kinase inhibition and antimicrobial activity.
  • Azetidine: A four-membered nitrogen-containing ring that improves solubility and bioavailability compared to bulkier cyclic amines.
  • Piperazine-Phenyl linkage: Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), as seen in antipsychotic drugs like iloperidone .

Properties

IUPAC Name

1-[4-[4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-15(29)16-2-5-19(6-3-16)26-8-10-27(11-9-26)22(30)17-13-28(14-17)23-25-20-7-4-18(24)12-21(20)31-23/h2-7,12,17H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUCRNOFGUSNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a complex molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups:

  • Azetidine Ring : Contributes to the compound's pharmacological properties.
  • Piperazine Moiety : Known for its diverse biological activities.
  • Fluorinated Benzothiazole : Enhances lipophilicity and biological activity.

Molecular Characteristics

PropertyValue
Molecular Weight459.5 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bonds7

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Azetidine Ring : Starting from appropriate carbonyl precursors.
  • Piperazine Coupling : Reaction with piperazine derivatives to introduce the piperazine moiety.
  • Fluorination and Functionalization : Introducing the fluorinated benzothiazole group to enhance activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The presence of the fluorine atom in the structure may enhance its efficacy against various pathogens, including bacteria and fungi .

Anticancer Properties

Studies have shown that compounds with similar structures possess anticancer activity, attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival .

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis. Compounds structurally related to this compound have demonstrated inhibitory concentrations (IC90) in the low micromolar range against Mycobacterium tuberculosis .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors may alter cellular responses.

The fluorine substitution enhances binding affinity, potentially increasing potency against target sites.

Case Studies and Research Findings

Several studies have investigated related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a similar benzothiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL .
  • Cytotoxicity Assessment : Evaluations on human cell lines (HEK293) indicated low cytotoxicity for derivatives, suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Computational analyses revealed strong interactions between the compound and target proteins, supporting its potential as a lead compound in drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Studies suggest that the incorporation of the azetidine and piperazine rings may enhance these effects by improving interaction with biological targets involved in cancer proliferation pathways.

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The specific compound may exhibit similar properties, making it a candidate for further investigation as a potential antimicrobial agent. Its efficacy against resistant strains could be particularly valuable in addressing global health challenges related to antibiotic resistance.

Neuropharmacological Effects

The piperazine component of the compound is known for its psychoactive properties. Research into similar compounds has shown potential in treating neurological disorders such as anxiety and depression. The unique structural features of this compound may lead to novel mechanisms of action that warrant exploration in neuropharmacology.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated various benzothiazole derivatives for their anticancer properties. Compounds similar to 1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one were tested against human cancer cell lines, revealing IC50 values indicating potent activity against breast and colon cancer cells. The study concluded that modifications to the benzothiazole structure can significantly enhance anticancer efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, researchers focused on synthesizing piperazine-based compounds with antimicrobial properties. The study found that specific substitutions on the piperazine ring improved activity against Gram-positive and Gram-negative bacteria. The results suggested that further exploration of structurally similar compounds could yield effective new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure FeaturesObserved EffectsReferences
AnticancerBenzothiazole + PiperazineInhibition of tumor growth
AntimicrobialPiperazine + Fluorine substitutionActivity against resistant bacteria
NeuropharmacologicalPiperazine + AzetidinePotential anxiolytic effects

Comparison with Similar Compounds

Metabolism

  • The target compound’s 6-fluoro-1,3-benzothiazole core is expected to resist oxidative metabolism better than iloperidone’s benzisoxazole, which undergoes O-dealkylation .
  • Piperazine-containing analogues (e.g., S18327) often undergo N-dealkylation or hydroxylation, but the azetidine group in the target compound may redirect metabolic pathways toward glucuronidation .

Binding Affinity and Selectivity

  • The azetidine-3-carbonyl group in the target compound may enhance selectivity for serotonin receptors (5-HT2A) over histaminergic (H1) or muscarinic (M1) receptors, avoiding sedative side effects common in clozapine analogues .
  • Compared to 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one , the benzothiazole-azetidine system likely improves CNS penetration due to reduced polarity .

Limitations and Advantages

  • Advantages: Superior metabolic stability over iloperidone due to fluorinated benzothiazole. Potential for dual activity (e.g., AChE inhibition and antipsychotic effects) via piperazine-phenyl interactions .
  • Limitations: Synthetic complexity (multiple coupling steps) may reduce scalability. No in vivo data reported yet (unlike S18327 or iloperidone) .

Q & A

Q. Structural verification :

  • 1H/13C NMR : Confirms connectivity and electronic environments (e.g., benzothiazole aromatic protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z within ±2 ppm error) .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 62.3%, H: 5.1%, N: 12.8%) .

How can reaction conditions be optimized to improve yield when steric hindrance arises from the azetidine and benzothiazole moieties?

Level : Advanced
Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reduce steric crowding .
  • Catalysts : Employ coupling agents like HATU or EDCI to facilitate amide bond formation between azetidine and piperazine .
  • Temperature control : Gradual heating (e.g., 80–100°C) prevents side reactions while ensuring complete acylation .
  • Purification : Column chromatography (EtOAc:hexane, 1:1) isolates the target compound from by-products, achieving yields up to 65% in analogous systems .

What analytical techniques are critical for confirming purity and characterizing impurities?

Level : Basic
Answer :

  • HPLC : Quantifies purity (>95%) using a C18 column and UV detection (λ = 254 nm) .
  • LC-MS : Identifies impurities (e.g., unreacted intermediates or hydrolysis products) via mass fragmentation patterns .
  • TLC : Monitors reaction progress (Rf = 0.3–0.5 in dichloromethane:methanol, 9:1) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

How should researchers address discrepancies between theoretical and experimental NMR data?

Level : Advanced
Answer :

  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison (e.g., B3LYP/6-311+G(d,p) basis set) .
  • 2D NMR : HSQC and HMBC resolve ambiguous assignments (e.g., distinguishing piperazine N–CH2 from azetidine protons) .
  • Solvent effects : Deuterated DMSO or CDCl3 may shift signals due to hydrogen bonding; control experiments under identical conditions are critical .

What degradation pathways should be monitored during storage, and how can stability be enhanced?

Level : Basic
Answer :

  • Hydrolysis : The amide bond is prone to cleavage in aqueous environments. Monitor via HPLC retention time shifts .
  • Oxidation : Benzothiazole’s sulfur atom may oxidize; FTIR detects sulfoxide formation (S=O stretch at 1020–1070 cm⁻¹) .
  • Storage : Store at –20°C under argon, with desiccants (silica gel) to prevent moisture uptake .

What strategies enhance physicochemical properties without compromising bioactivity?

Level : Advanced
Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., –CF3) on the benzothiazole to improve metabolic stability .
  • Linker optimization : Replace azetidine with pyrrolidine to reduce ring strain while maintaining conformational rigidity .
  • Fluorine substitution : The 6-fluoro group on benzothiazole enhances lipophilicity (logP reduction by 0.5–1.0) and target affinity .

How can researchers validate binding modes of this compound with biological targets?

Level : Advanced
Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions (e.g., hydrogen bonding with kinase active sites) .
  • X-ray crystallography : Co-crystallization with target proteins (e.g., benzothiazole binding to ATP pockets) confirms pose accuracy .
  • SAR studies : Systematic variation of substituents (e.g., piperazine methylation) correlates structural changes with activity trends .

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